molecular formula C25H28O8 B5692509 TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

Cat. No.: B5692509
M. Wt: 456.5 g/mol
InChI Key: XNSSMNSNRKKLMQ-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is a complex organic compound with a unique structure that includes a benzo[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves multiple steps. One common approach is to start with the benzo[c]chromene core and introduce the tert-butoxy and oxoethoxy groups through a series of reactions. These reactions often require specific catalysts and conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a more hydrogenated product.

Scientific Research Applications

TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers may investigate its potential therapeutic properties and use it as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and the benzo[c]chromene core. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-6-oxobenzo[c]chromen-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-16-9-7-8-10-17(16)23(28)31-19(22)12-15/h7-12H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSSMNSNRKKLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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